molecular formula C23H23NO3S B11574585 7,7-dimethyl-10-[4-(methylsulfanyl)phenyl]-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one

7,7-dimethyl-10-[4-(methylsulfanyl)phenyl]-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one

Cat. No.: B11574585
M. Wt: 393.5 g/mol
InChI Key: UIPZUAMMNLVYON-UHFFFAOYSA-N
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Description

7,7-DIMETHYL-10-[4-(METHYLSULFANYL)PHENYL]-2H,5H,6H,7H,8H,9H,10H-[1,3]DIOXOLO[4,5-B]ACRIDIN-9-ONE is a complex organic compound that belongs to the class of acridines. Acridines are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science. This particular compound features a unique structure with a dioxolo ring fused to an acridine core, along with a methylsulfanyl phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-DIMETHYL-10-[4-(METHYLSULFANYL)PHENYL]-2H,5H,6H,7H,8H,9H,10H-[1,3]DIOXOLO[4,5-B]ACRIDIN-9-ONE can be achieved through a multi-step process. One common method involves the condensation of 3,4-methylenedioxyphenol or β-naphthol with aldehydes and dimedone under solvent-free conditions at elevated temperatures (around 120°C) using sulfamic acid as a catalyst . This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

7,7-DIMETHYL-10-[4-(METHYLSULFANYL)PHENYL]-2H,5H,6H,7H,8H,9H,10H-[1,3]DIOXOLO[4,5-B]ACRIDIN-9-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methylsulfanyl group to a thiol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or nitro groups onto the phenyl ring.

Scientific Research Applications

7,7-DIMETHYL-10-[4-(METHYLSULFANYL)PHENYL]-2H,5H,6H,7H,8H,9H,10H-[1,3]DIOXOLO[4,5-B]ACRIDIN-9-ONE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the field of anticancer and antimicrobial agents.

    Materials Science: Its photophysical properties can be explored for applications in organic electronics and photonics.

    Biological Studies: The compound can be used as a probe to study various biological processes due to its ability to interact with biomolecules.

Mechanism of Action

The mechanism of action of 7,7-DIMETHYL-10-[4-(METHYLSULFANYL)PHENYL]-2H,5H,6H,7H,8H,9H,10H-[1,3]DIOXOLO[4,5-B]ACRIDIN-9-ONE involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7,7-DIMETHYL-10-[4-(METHYLSULFANYL)PHENYL]-2H,5H,6H,7H,8H,9H,10H-[1,3]DIOXOLO[4,5-B]ACRIDIN-9-ONE stands out due to its unique dioxolo ring fused to the acridine core and the presence of a methylsulfanyl phenyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H23NO3S

Molecular Weight

393.5 g/mol

IUPAC Name

7,7-dimethyl-10-(4-methylsulfanylphenyl)-5,6,8,10-tetrahydro-[1,3]benzodioxolo[5,6-b]quinolin-9-one

InChI

InChI=1S/C23H23NO3S/c1-23(2)10-17-22(18(25)11-23)21(13-4-6-14(28-3)7-5-13)15-8-19-20(27-12-26-19)9-16(15)24-17/h4-9,21,24H,10-12H2,1-3H3

InChI Key

UIPZUAMMNLVYON-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=CC4=C(C=C3N2)OCO4)C5=CC=C(C=C5)SC)C(=O)C1)C

Origin of Product

United States

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